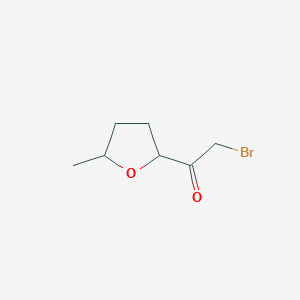

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-methyloxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWIAJLLYIEISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596185 | |

| Record name | 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141072-68-6 | |

| Record name | 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and reactivity profile of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Introduction

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is an α-bromo ketone featuring a substituted tetrahydrofuran (oxolane) ring. This bifunctional molecule holds potential as a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems and as a building block in medicinal chemistry. The presence of a reactive α-bromo ketone moiety allows for a wide range of nucleophilic substitution and elimination reactions, while the 5-methyl-tetrahydrofuran ring introduces chirality and specific steric and electronic properties. This guide provides a comprehensive overview of the predicted chemical properties and reactivity of this compound for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one commences with the commercially available precursor, 2-acetyl-5-methylfuran. The synthesis can be envisioned as a two-step process: selective hydrogenation of the furan ring, followed by α-bromination of the resulting ketone.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Selective Hydrogenation of 2-Acetyl-5-methylfuran

The primary challenge in this step is the selective reduction of the furan ring to a tetrahydrofuran ring without affecting the acetyl group. Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol: Hydrogenation of 2-Acetyl-5-methylfuran

-

Materials:

-

2-Acetyl-5-methylfuran

-

Palladium on carbon (Pd/C, 5-10 mol%) or a rhodium-based catalyst

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

-

Procedure:

-

In a high-pressure reactor, dissolve 2-acetyl-5-methylfuran (1.0 eq) in the chosen solvent.

-

Carefully add the hydrogenation catalyst (e.g., Pd/C) to the solution.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (this will require optimization, likely in the range of 5-50 bar).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(5-methyloxolan-2-yl)ethan-1-one.

-

Purify the product by distillation or column chromatography if necessary.

-

Causality Behind Experimental Choices: The choice of catalyst is critical for selectivity. While catalysts like Raney nickel are active for furan hydrogenation, they may also reduce the ketone at higher temperatures and pressures. Palladium or rhodium catalysts often offer better selectivity for the hydrogenation of the furan ring under milder conditions[1]. The solvent choice can also influence the reaction rate and selectivity.

Step 2: α-Bromination of 1-(5-Methyloxolan-2-yl)ethan-1-one

The α-bromination of ketones is a well-established reaction that can be performed under acidic conditions. This reaction proceeds through an enol intermediate[2][3].

Experimental Protocol: α-Bromination

-

Materials:

-

1-(5-Methyloxolan-2-yl)ethan-1-one

-

Bromine (Br₂)

-

Acetic acid or another suitable solvent (e.g., dichloromethane)

-

Aqueous sodium bicarbonate solution

-

Aqueous sodium thiosulfate solution

-

Brine

-

-

Procedure:

-

Dissolve 1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise with stirring. The red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into ice water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, aqueous sodium thiosulfate solution (to quench any unreacted bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Trustworthiness of the Protocol: This protocol is a standard method for the α-bromination of ketones[3][4]. The workup procedure is designed to remove the acid catalyst and any remaining bromine, ensuring the stability of the final product. α-Bromo ketones can be unstable, especially in the presence of base, so a non-basic workup is crucial[5].

Physicochemical and Spectroscopic Properties (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic data for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~90-100 °C at 1 mmHg (estimated) |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); insoluble in water. |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR (CDCl₃) | δ ~4.2-4.4 ppm (m, 1H, -CH(O)-CO-), δ ~4.0-4.2 ppm (m, 2H, -CH₂-Br), δ ~3.8-4.0 ppm (m, 1H, -CH(O)-CH₃), δ ~1.8-2.2 ppm (m, 4H, ring -CH₂-), δ ~1.3 ppm (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~200-205 ppm (C=O), δ ~80-85 ppm (-CH(O)-CO-), δ ~75-80 ppm (-CH(O)-CH₃), δ ~30-35 ppm (-CH₂-Br), δ ~25-35 ppm (ring -CH₂-), δ ~20-25 ppm (-CH₃) |

| IR (neat) | ~1720 cm⁻¹ (C=O stretch), ~1100 cm⁻¹ (C-O-C stretch), ~650 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 206/208 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may include loss of Br, CH₂Br, and cleavage of the tetrahydrofuran ring. |

Reactivity Profile

The reactivity of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is dominated by the α-bromo ketone functionality, making it a potent electrophile.

Caption: Key reactivity pathways for the target compound.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing carbonyl group. A wide variety of nucleophiles can displace the bromide ion, typically via an Sₙ2 mechanism. This is a common strategy for synthesizing heterocyclic compounds like thiazoles and imidazoles[6].

General Protocol: Reaction with a Nucleophile (e.g., an amine)

-

Materials:

-

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

-

Nucleophile (e.g., primary or secondary amine, 1.1 eq)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.2 eq)

-

Solvent (e.g., acetonitrile, ethanol, or DMF)

-

-

Procedure:

-

Dissolve the α-bromo ketone (1.0 eq) in the chosen solvent.

-

Add the base, followed by the nucleophile.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, filter off any solid byproducts.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer, dry it, and concentrate to obtain the crude product.

-

Purify by column chromatography or recrystallization.

-

Elimination Reactions

In the presence of a strong, non-nucleophilic base, α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated ketones[3]. With certain bases, such as alkoxides, they can also undergo the Favorskii rearrangement to yield ester derivatives.

Potential Intramolecular Reactivity

The presence of the tetrahydrofuran ring's ether oxygen introduces the possibility of intramolecular reactions. Under certain conditions (e.g., with Lewis acids or upon heating), the ether oxygen could act as an internal nucleophile, potentially leading to ring-opening or rearrangement products. The stability of the tetrahydrofuran ring under various reaction conditions should be a key consideration in synthetic planning[7].

Safety and Handling

α-Bromo ketones are lachrymators and are corrosive to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store the compound in a cool, dry, and dark place under an inert atmosphere to prevent decomposition[5].

Conclusion

While not yet described in the literature, 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one represents a potentially valuable synthetic intermediate. Its synthesis is feasible from 2-acetyl-5-methylfuran through a two-step sequence of selective hydrogenation and α-bromination. The compound is expected to exhibit the classic reactivity of an α-bromo ketone, serving as a potent electrophile in a variety of synthetic transformations. Researchers working with this molecule should pay close attention to the selective synthesis of its precursor and the general handling precautions for α-bromo ketones.

References

-

PubChem. 2-Acetyl-5-methylfuran. National Center for Biotechnology Information. [Link]

-

LibreTexts, C. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

PubChem. 2-Acetyl-5-Methylfuran. National Center for Biotechnology Information. [Link]

-

Cloke, J. B., & Pilgrim, F. J. (1939). The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. Journal of the American Chemical Society, 61(10), 2667–2669. [Link]

-

Morsch, L. A., et al. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

Selective electrochemical hydrogenation of furfural to 2-methylfuran over a single atom Cu catalyst under mild pH conditions. (2021). Green Chemistry, 23(8), 3035-3043. [Link]

-

Pal'chikov, V. A., & Robertson, T. A. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]

-

Brown, H. C., Rogic, M. M., Rathke, M. W., & Kabalka, G. W. (1968). Reaction of organoboranes with .alpha.-bromo ketones under the influence of potassium tert-butoxide in tetrahydrofuran. A new technique for the .alpha.-alkylation of ketones. Journal of the American Chemical Society, 90(3), 818–820. [Link]

-

Qing, W.-X., & Zhang, W. (2007). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4648. [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan. [Link]

-

Aruna Kumar, B. S., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. [Link]

-

NIST. (n.d.). 2-Acetyl-5-methylfuran. In NIST Chemistry WebBook. [Link]

-

YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. [Link]

-

YouTube. (2018, May 5). Alpha Halogenation of Ketones. [Link]

-

Wang, C., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase Catalysts. ACS Catalysis, 10(4), 2695–2704. [Link]

-

Galkin, M. V., & Samec, J. S. (2016). Selective hydrogenation of the furan ring. Chemical Society Reviews, 45(21), 5949-5961. [Link]

-

D'Accolti, L., et al. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(2), M1349. [Link]

-

Zhang, Z., et al. (2014). Selective Hydrogenation of Acetylene over Pd-Boron Catalysts: A Density Functional Theory Study. The Journal of Physical Chemistry C, 118(7), 3664–3671. [Link]

-

ResearchGate. (n.d.). Request PDF: Catalytic hydrogenation and etherification of 5-Hydroxymethylfurfural into 2-(alkoxymethyl)-5-methylfuran and 2,5-bis(alkoxymethyl)furan as potential biofuel additives. [Link]

-

Chen, Y., et al. (2025). Selective semihydrogenation of acetylene in ethylene using defect-rich boron nitride catalyst from flux reconstruction. Nature Communications, 16(1), 12345. [Link]

Sources

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemeo.com [chemeo.com]

- 6. 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone | C12H9BrO2 | CID 46708451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

5-Methyloxolan-2-yl Derivatives in Organic Synthesis: A Comprehensive Technical Guide

Structural Significance and Stereoisomerism

The 5-methyloxolan-2-yl moiety (IUPAC: 5-methyltetrahydrofuran-2-yl) is a highly versatile saturated five-membered heterocyclic building block. Characterized by a tetrahydrofuran (THF) ring substituted with a methyl group at the 5-position and a variable functional group at the 2-position, this scaffold is a cornerstone in the synthesis of natural products, fragrance compounds, and active pharmaceutical ingredients (APIs).

The inherent stereoisomerism of this structure—yielding distinct cis and trans diastereomers—profoundly dictates its physicochemical properties and its spatial trajectory when acting as a ligand in biological targets. The spatial arrangement of substituents around the oxolane ring determines the molecule's ability to act as a conformationally restricted hydrogen-bond acceptor, making stereocontrol the primary challenge and objective during synthesis.

Synthetic Methodologies and Mechanistic Causality

The most scalable and atom-economical route to 5-methyloxolan-2-yl derivatives is the catalytic hydrogenation of furan-based platform molecules, such as 5-methylfuran-2-carboxylic acid or 2-hydroxymethyl-5-methylfuran 1. However, achieving high diastereoselectivity (a high cis:trans ratio) during the reduction of substituted furans requires precise tuning of the reaction microenvironment 2.

Causality in Hydrogenation Optimization

-

Catalyst Selection: Utilizing highly active catalysts like Ruthenium (Ru) often leads to over-reduction, causing ring-opening hydrogenolysis (yielding linear hydroxy acids) or deep reduction to diol byproducts. Switching to a less aggressive Palladium (Pd) or Rhodium (Rh) catalyst mitigates this over-reduction while maintaining furan ring saturation 2.

-

Temperature Control: Lowering the reaction temperature slows down the reaction kinetics. This favors the kinetically controlled face-selective hydrogenation of the furan ring, thereby improving the cis-diastereoselectivity over the thermodynamically stable trans counterpart 2.

-

Downstream Purification: Because catalytic hydrogenation invariably produces a mixture of diastereomers, Supercritical Fluid Chromatography (SFC) equipped with chiral stationary phases is heavily relied upon. SFC provides superior resolution for stereoisomers and drastically reduces organic solvent consumption compared to standard Normal-Phase HPLC 2.

Caption: Causality in optimizing hydrogenation for 5-methyloxolan-2-yl derivatives.

Key Experimental Protocol: Synthesis of (5-Methyloxolan-2-yl)methanol

The following self-validating protocol details the synthesis of (5-methyloxolan-2-yl)methanol via the catalytic hydrogenation of 2-hydroxymethyl-5-methylfuran. This procedure is engineered to prioritize safety, catalyst recovery, and product integrity 3.

Materials Required:

-

Substrate: 2-hydroxymethyl-5-methylfuran

-

Solvent: Isopropyl alcohol (IPA)

-

Catalyst: Raney® Nickel (5-10% w/w relative to substrate)

-

Gases: Hydrogen (H₂) and Nitrogen (N₂)

Step-by-Step Methodology:

-

Catalyst Preparation: In a chemical fume hood, wash the pre-weighed Raney® Nickel catalyst sequentially with deionized water and IPA.

-

Causality: This removes the basic aqueous storage solution, preventing unwanted side reactions and ensuring the active metal surface is fully exposed to the organic substrate.

-

-

Reactor Setup: Charge a high-pressure autoclave reactor with the washed catalyst and a solution of the substrate dissolved in IPA.

-

Inerting the Atmosphere: Seal the reactor and purge with N₂ gas three times.

-

Causality: Purging displaces ambient oxygen, which is a critical safety measure to prevent the formation of explosive mixtures upon the introduction of highly flammable H₂ gas.

-

-

Hydrogenation: Pressurize the reactor with H₂ to 10-50 bar. Heat the system to a mild 40 °C and initiate vigorous mechanical stirring.

-

Causality: Vigorous stirring overcomes the mass-transfer limitations between the gaseous H₂, the solid catalyst, and the liquid substrate, ensuring a uniform reaction rate and preventing localized catalyst starvation.

-

-

Workup and Recovery: Once hydrogen uptake ceases, cool the reactor, vent the H₂, and purge with N₂. Filter the mixture through a sintered glass funnel to remove the pyrophoric Raney® Nickel (ensure the catalyst remains wet at all times). Concentrate the filtrate via rotary evaporation to yield the crude (5-methyloxolan-2-yl)methanol.

Caption: Synthetic workflow for 5-methyloxolan-2-yl derivatives via catalytic hydrogenation.

Applications in Medicinal Chemistry and Complex Molecule Synthesis

The 5-methyloxolan-2-yl scaffold is highly prized in advanced chemical synthesis due to its unique topological and electronic properties.

-

HIV-1 Protease Inhibitors: Substituted tetrahydrofuran derivatives have been extensively designed as P2 ligands for the S2 subsite of the HIV-1 protease. The stereochemistry of the tetrahydrofuran ring is critical; specific enantiomers dictate the binding affinity by forming optimal hydrogen bonds with the backbone atoms of the protease active site 4.

-

Anti-osteoporosis Agents: Heterocycle-fused pyxinol derivatives incorporating the 5-methyltetrahydrofuran-2-yl moiety have been identified as potent inhibitors of osteoclastogenesis. The incorporation of this cyclic ether enhances the molecule's overall bone-protective efficacy by modulating its lipophilicity and target engagement 5.

-

Electrophysiological Probes (Lilac Aldehydes): The monoterpene lilac aldehyde (2-(5-ethenyl-5-methyloxolan-2-yl)propanal) possesses three stereogenic centers. Different stereoisomers induce vastly different antennal electrophysiological responses in nocturnal moths, underscoring the extreme stereospecificity of biological olfactory receptors 6.

-

Homolytic Aromatic Substitution: The 5-methyltetrahydrofuran-2-yl group can be directly appended to aryl chlorides (e.g., benzoxazole derivatives) via photo-induced α-oxyalkylation. This C-H functionalization strategy relies on the generation of an α-oxyalkyl radical, which subsequently undergoes homolytic aromatic substitution, providing a metal-free route to complex biaryl-like ethers 7.

Quantitative Data and Reaction Parameters

The following tables summarize the critical physicochemical properties and the optimization parameters for synthesizing these derivatives.

Table 1: Physicochemical Properties of Key 5-Methyloxolan-2-yl Derivatives

| Compound | IUPAC Name | Molecular Weight | Key Structural Feature | Primary Application |

| 5-Methyloxolane-2-carboxylic acid | 5-methyltetrahydro-2-furancarboxylic acid | 130.14 g/mol | C2-Carboxylic acid | Organic building block 1 |

| (5-Methyloxolan-2-yl)methanol | (5-methyltetrahydrofuran-2-yl)methanol | 116.16 g/mol | C2-Hydroxymethyl | Solvents, polymers 3 |

| Lilac Aldehyde | 2-(5-ethenyl-5-methyloxolan-2-yl)propanal | 168.23 g/mol | C5-Ethenyl, C2-Propanal | Fragrance, biological probes 6 |

Table 2: Troubleshooting Matrix for Furan Ring Hydrogenation [2]

| Observed Issue | Mechanistic Cause | Recommended Optimization |

| Low cis:trans ratio | Thermodynamic equilibration | Lower reaction temperature; switch to Rh/Pd catalyst. |

| Formation of linear hydroxy acids | Ring-opening (hydrogenolysis) | Lower temperature; avoid highly acidic conditions. |

| Formation of diol byproducts | Over-reduction of functional groups | Use a less reactive catalyst (e.g., Pd instead of Ru); lower H₂ pressure. |

| Loss of CO₂ (for carboxylic acids) | Decarboxylation | Reduce reaction temperature and time. |

References

-

BenchChem. "In-depth Technical Guide: 5-Methyloxolane-2-carboxylic Acid". 1

-

BenchChem. "Technical Support Center: Scaling Up the Synthesis of cis-5-Methyloxolane-2-carboxylic acid". 2

-

BenchChem. "Tetrahydro-5-methylfuran-2-methanol IUPAC nomenclature and synonyms". 3

-

PMC. "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies".4

-

ACS Publications. "Synthesis and Biological Evaluation of Heterocycle-Fused Pyxinol Derivatives as Anti-osteoporosis Agents". 5

-

ResearchGate. "Diastereoselective Synthesis of a Lilac Aldehyde Isomer and Its Electrophysiological Detection by a Moth". 6

-

Thieme-Connect. "Photo-Induced α-Oxyalkylation of Aryl Chlorides with Ethers and Alcohols through Homolytic Aromatic Substitution". 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Abstract

This technical guide provides a comprehensive examination of the molecular structure and stereochemical nuances of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. This molecule uniquely combines the versatile reactivity of an α-bromoketone with the structurally significant 2,5-disubstituted tetrahydrofuran (oxolane) core, a motif prevalent in numerous natural products and biologically active compounds.[1] The presence of two stereogenic centers at the C2 and C5 positions of the oxolane ring gives rise to a rich stereoisomeric landscape. This guide will delve into the conformational analysis of the tetrahydrofuran ring, strategies for stereoselective synthesis, and the critical analytical techniques required for unambiguous structural and stereochemical assignment. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.

Introduction: A Molecule of Dichotomous Functionality

The scientific interest in 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one stems from the convergence of two highly valuable chemical entities within a single molecular framework.

-

The Tetrahydrofuran Core: Substituted tetrahydrofurans are foundational scaffolds in a vast array of natural products, including lignans, polyether ionophores, and annonaceous acetogenins.[1] Their biological activities are diverse, spanning antitumor, antimicrobial, and antimalarial properties. The stereochemistry of the substituents on the tetrahydrofuran ring is often paramount to their biological function, making stereocontrolled synthesis a critical objective.

-

The α-Bromoketone Moiety: The α-bromocarbonyl group is a powerful and versatile synthetic intermediate.[2] The high leaving group ability of the bromine atom facilitates a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4] This functionality serves as a linchpin for constructing more complex molecular architectures, such as various heterocyclic compounds.[5]

The target molecule, therefore, represents not just a unique chemical structure but also a valuable chiral building block. Understanding and controlling its stereochemistry is essential for its effective application in multi-step syntheses and drug discovery programs.

Molecular Structure and Stereochemical Analysis

The systematic name, 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, precisely defines a structure with two stereogenic centers located at positions C2 and C5 of the oxolane (tetrahydrofuran) ring. This gives rise to four possible stereoisomers.

Stereoisomerism: The Four Permutations

The two stereocenters lead to two diastereomeric pairs: cis and trans. Each diastereomer exists as a pair of enantiomers.

-

cis Isomers: The bromoacetyl group at C2 and the methyl group at C5 are on the same face of the ring. This pair consists of the (2R, 5S) and (2S, 5R) enantiomers.

-

trans Isomers: The bromoacetyl group at C2 and the methyl group at C5 are on opposite faces of the ring. This pair consists of the (2R, 5R) and (2S, 5S) enantiomers.

The relationship between these isomers is crucial for purification, characterization, and ultimately, for biological activity.

Caption: Integrated workflow for synthesis and characterization.

Protocol: Stereoselective Synthesis

The synthesis is logically divided into two key stages: forming the chiral tetrahydrofuran ring and then introducing the bromoacetyl functionality.

Step 1: Synthesis of the Chiral Ketone Precursor

-

Rationale: Establishing the stereocenters at C2 and C5 is the most critical step. Using a chiral starting material or an asymmetric catalytic method provides the necessary stereocontrol. [6][7]Syntheses from sugar-derived γ-lactones, for example, offer a reliable route to optically active tetrahydrofurans. [8]An alternative is the stereoselective oxidative cyclization of a diene, followed by functional group manipulation. [9]* Methodology (Example via Oxidative Cyclization):

-

To a stirred suspension of a suitable diene precursor in a solvent mixture (e.g., CH2Cl2/tetrahydrofuran), add an oxidizing agent like sodium periodate absorbed on silica. [9] 2. Cool the mixture to 0 °C and add a catalytic amount of a ruthenium salt (e.g., RuCl₃). [9]The catalyst facilitates the oxidative cyclization, forming the tetrahydrofuran diol with specific stereochemistry.

-

Quench the reaction and perform a standard aqueous workup followed by purification (e.g., column chromatography) to isolate the chiral diol.

-

Selectively protect one hydroxyl group, oxidize the remaining hydroxyl to a ketone, and then deprotect to yield the chiral hydroxyketone precursor. This multi-step process requires careful selection of protecting groups to ensure orthogonality.

-

Step 2: α-Bromination of the Ketone

-

Rationale: The introduction of bromine at the α-position to the carbonyl is typically achieved through an acid-catalyzed reaction that proceeds via an enol intermediate. [3]Using elemental bromine in acetic acid is a classic and effective method. For substrates sensitive to harsh acids, N-bromosuccinimide (NBS) can be a milder alternative.

-

Methodology (Acid-Catalyzed Bromination):

-

Dissolve the ketone precursor, 1-(5-methyloxolan-2-yl)ethan-1-one, in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Add a stoichiometric amount of elemental bromine (Br₂) dropwise while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

The mechanism involves the acid-catalyzed formation of the enol, which then acts as a nucleophile, attacking the electrophilic bromine. [3] 4. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

-

Extract the product into an organic solvent, wash with sodium bicarbonate solution to remove acid, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure. The crude product should be purified immediately, typically by flash chromatography, as α-bromoketones can be lachrymatory and unstable over long periods.

-

Protocol: Spectroscopic and Crystallographic Characterization

Unambiguous characterization is a self-validating system. Each technique provides a piece of the puzzle, and together they confirm the complete three-dimensional structure.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for determining the detailed molecular structure and relative stereochemistry in solution. [10]Coupling constants and through-space correlations (NOE) are definitive indicators of stereoisomerism.

-

Methodology:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire standard ¹H and ¹³C NMR spectra on a spectrometer (≥400 MHz).

-

For Stereochemical Assignment: Acquire a 2D NOESY (or ROESY) spectrum. A cross-peak between the proton at C2 and the protons of the methyl group at C5 would provide strong evidence for a cis relationship. The absence of this cross-peak would suggest a trans relationship.

-

Analyze the coupling constants (J-values) of the ring protons. The magnitude of the ³JHH coupling between protons on adjacent carbons is related to the dihedral angle by the Karplus relationship, providing insight into the ring's conformation and the relative orientation of substituents. [11] Table 1: Predicted ¹H and ¹³C NMR Data (Illustrative for a cis-isomer)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity & Key Couplings Predicted ¹³C Chemical Shift (δ, ppm) C=O - - ~190-195 -CH₂Br ~4.3-4.5 Singlet (or AB quartet) ~30-35 H-2 (Ring) ~4.4-4.6 Multiplet ~75-80 H-5 (Ring) ~4.0-4.2 Multiplet ~70-75 CH₃-5 ~1.2-1.4 Doublet ~20-25 | Ring CH₂ | ~1.6-2.2 | Multiplets | ~25-35 |

-

Step 2: X-ray Crystallography

-

Rationale: X-ray crystallography provides absolute, unambiguous proof of molecular structure, including both relative and absolute stereochemistry (the latter is possible due to the presence of the heavy bromine atom, which facilitates anomalous dispersion). [12]It serves as the ultimate validation of the stereochemical assignments made by other methods.

-

Methodology:

-

Grow single crystals of the purified compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα).

-

Solve the structure using direct methods or Patterson functions and refine the model against the collected data.

-

The resulting electron density map will reveal the precise three-dimensional arrangement of all atoms, confirming connectivity, relative stereochemistry (cis/trans), and absolute configuration (e.g., R/S).

-

Conclusion

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a molecule rich in chemical potential, defined by its stereocomplexity. A successful research or development program utilizing this compound hinges on a rigorous and well-reasoned approach to its synthesis and characterization. By employing stereoselective synthetic strategies and a multi-technique analytical workflow combining advanced NMR spectroscopy and X-ray crystallography, researchers can confidently prepare and validate specific stereoisomers. This foundational work is indispensable for harnessing the full potential of this chiral building block in the rational design of novel therapeutics and complex molecular targets.

References

-

Hoffmann, R. W. (2015). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. Available at: [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research. Available at: [Link]

-

Scilit. (n.d.). A convenient synthesis of substituted chiral tetrahydrofurans from sugar γ-lactones. Available at: [Link]

-

Yuan, X., Lin, L., Chen, W., Wu, W., Liu, X., & Feng, X. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

-

Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

-

Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Organocatalytic asymmetric α-bromination of aldehydes and ketones. Journal of the American Chemical Society. Available at: [Link]

-

Kano, T., Tokuda, O., & Maruoka, K. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

- Google Patents. (n.d.). Selective Bromination Method of Asymmetric Ketones. KR100591908B1.

-

Podgorsˇek, A., & Iskra, J. (2009). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Available at: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Available at: [Link]

-

Lambert, J. B., Papay, J. J., Khan, S. A., Kappauf, K. A., & Magyar, E. S. (1974). Conformational analysis of five-membered rings. Journal of the American Chemical Society. Available at: [Link]

-

Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications. Available at: [Link]

-

ResearchGate. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Available at: [Link]

-

MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Available at: [Link]

-

YorkSpace. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Available at: [Link]

-

Cistulli, P. P., & Guagnini, F. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. CID 2756985. Available at: [Link]

-

Krishnaswamy, G., Murthy, P. K., Desai, R. N., Suchetan, P. A., & Kumar, D. B. A. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChemLite. (n.d.). 2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one. Available at: [Link]

-

PubChem. (n.d.). 1-(5-Bromoisoindolin-2-yl)ethan-1-one. CID 13867605. Available at: [Link]

-

ResearchGate. (2014). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. Available at: [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A convenient synthesis of substituted chiral tetrahydrofurans from sugar γ-lactones | Scilit [scilit.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one in Polar vs. Non-Polar Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. In the absence of extensive published solubility data for this specific compound, this document synthesizes fundamental principles of chemical solubility to predict its behavior in a range of polar and non-polar solvents. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound is presented, designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data. This guide is structured to provide not only a theoretical framework but also a practical, self-validating system for the empirical determination and understanding of the solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in numerous scientific disciplines, including chemistry, pharmacology, and materials science. For drug development professionals, understanding the solubility of a potential therapeutic agent is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, the efficacy and safety of a pharmaceutical product.[1]

Predicting Solubility: A Structural Analysis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity will readily dissolve in one another.[2][3][4][5][6] To predict the solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, we must first analyze its molecular structure to ascertain its polarity.

The structure of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one contains both polar and non-polar regions. The presence of electronegative oxygen atoms in the oxolane ring and the carbonyl group, as well as the bromine atom, introduces significant polarity to the molecule. These polar functional groups are capable of engaging in dipole-dipole interactions and potentially hydrogen bonding with suitable solvents.[7][8][9] Conversely, the hydrocarbon backbone of the oxolane ring and the ethyl chain contribute to the non-polar character of the molecule.

Given this mixed polarity, it is hypothesized that 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one will exhibit moderate solubility in a range of solvents, with a preference for polar solvents that can interact with its polar functional groups. Its solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: The Shake-Flask Method

To empirically validate the predicted solubility and obtain quantitative data, the shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[10][11][12][13] This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for determining the solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

Objective: To determine the saturation solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one in a selected range of polar and non-polar solvents at a specified temperature.

Materials:

-

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (solid)

-

Selected polar solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)

-

Selected non-polar solvents (e.g., hexane, toluene, diethyl ether)

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Agitation device (e.g., orbital shaker or magnetic stirrer)

-

Centrifuge

-

Chemically inert filters (e.g., PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes for standard solution preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one to a known volume of the selected solvent in a sealed container. The excess solid ensures that the resulting solution is saturated.

-

Place the container in an agitation device set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][14]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter.[10]

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated filtrate with the appropriate solvent.

-

Determine the concentration of the solute in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[11][15][16][17][18][19]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Expected Solubility Data and Interpretation

The following table presents a hypothetical summary of the expected solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one in various solvents, categorized by their polarity. Researchers should use this as a template to record their experimentally determined values.

| Solvent Category | Solvent | Dielectric Constant (Approx.) | Expected Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | 80.1 | Moderate | |

| Ethanol | 24.5 | High | ||

| Methanol | 32.7 | High | ||

| Polar Aprotic | Acetonitrile | 37.5 | Moderate to High | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | ||

| Non-Polar | Hexane | 1.9 | Low | |

| Toluene | 2.4 | Low to Moderate | ||

| Diethyl Ether | 4.3 | Low to Moderate |

The expected trend is that solubility will be higher in polar solvents, particularly those capable of acting as hydrogen bond acceptors for the hydrogens on the carbon adjacent to the carbonyl group. The "like dissolves like" principle is the fundamental concept for predicting these trends.[2][4][20][21][22][23]

The Underlying Science: Intermolecular Forces and Solubility

The observed solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one can be explained by the interplay of intermolecular forces between the solute and the solvent molecules.

-

In Polar Solvents: The polar C-O and C=O bonds in the solute molecule create a significant dipole moment. Polar solvent molecules also possess dipoles, leading to favorable dipole-dipole interactions. For polar protic solvents like water and alcohols, the potential for hydrogen bonding with the oxygen atoms of the solute further enhances solubility.[7][8][9][24] The energy released from these solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

-

In Non-Polar Solvents: Non-polar solvents primarily interact through weak London dispersion forces. While the non-polar parts of the solute molecule can interact with non-polar solvents, the strong dipole-dipole interactions between the solute molecules themselves are not easily overcome by the weak interactions with the non-polar solvent. This results in lower solubility.[2][25]

The relationship between solvent polarity and the solubility of a polar solute can be visualized as follows:

Caption: Relationship between solute polarity and solvent type on solubility.

Conclusion

This technical guide has provided a predictive analysis of the solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one based on fundamental chemical principles. A detailed, actionable protocol for the experimental determination of its solubility using the shake-flask method has been outlined to empower researchers to generate precise and reliable data. The interplay of molecular structure, polarity, and intermolecular forces is key to understanding and predicting the solubility of this and other complex organic molecules, which is a critical step in advancing scientific research and development.

References

- What is meant by the rule of thumb "like dissolves like"? - Vaia. (URL: )

-

What is the meaning of the “like dissolve like” rule in chemistry? - Quora. (URL: [Link])

-

How does polarity affect solubility? - Homework.Study.com. (URL: [Link])

-

How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. (URL: [Link])

- Factors Affecting Solubility - Mrs. Thompson. (URL: )

- Hydrogen Bonding | CK-12 Found

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (URL: [Link])

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (URL: [Link])

-

2.6.1: Like Dissolves Like - Chemistry LibreTexts. (URL: [Link])

- Solubility test for Organic Compounds. (URL: )

-

Hydrogen Bonding-Formation, Types, Conditions and Properties - Allen. (URL: [Link])

-

In the context of solubility rules, what does the phrase "like dissolves like" mean? - Pearson. (URL: [Link])

-

What is "Like Dissolves Like"? Explain with an example. - Filo. (URL: [Link])

-

Hydrogen Bonding - BYJU'S. (URL: [Link])

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: )

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (URL: [Link])

-

Annex 4 - World Health Organization (WHO). (URL: [Link])

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (URL: [Link])

-

ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive - Reddit. (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: [Link])

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (URL: [Link])

- Solubility of Organic Compounds. (URL: )

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (URL: [Link])

- MultiScreen Solubility Filter Pl

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scientific Research Publishing. (URL: [Link])

-

How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate. (URL: [Link])

-

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem. (URL: [Link])

-

Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) - Cheméo. (URL: [Link])

-

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one - PubChem. (URL: [Link])

-

Chemical Properties of Ethane, 2-bromo-1-ethoxy-1-(2-methylpropyloxy) - Cheméo. (URL: [Link])

-

1-(5-Bromo-2-thienyl)ethan-1-one - SIELC Technologies. (URL: [Link])

-

1-(5-Bromoisoindolin-2-yl)ethan-1-one - PubChem. (URL: [Link])

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. vaia.com [vaia.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 6. What is "Like Dissolves Like"? Explain with an example. | Filo [askfilo.com]

- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. who.int [who.int]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. protocols.io [protocols.io]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. scirp.org [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.ws [chem.ws]

- 23. caymanchem.com [caymanchem.com]

- 24. al-kindipublisher.com [al-kindipublisher.com]

- 25. homework.study.com [homework.study.com]

Thermodynamic stability of alpha-bromoketones containing tetrahydrofuran rings

The Thermodynamic Stability of Tetrahydrofuran-Containing -Bromoketones: A Technical Guide for Stereocontrolled Synthesis

Executive Summary

In modern drug discovery and complex natural product synthesis,

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing THF-containing

Theoretical Framework: Forces Dictating Conformational Stability

The thermodynamic stability of a given conformer is inversely related to its potential energy[1]. For flexible cyclic systems like THF-

Dipole-Dipole Minimization

The

Ring Conformation and Steric Relief

THF rings generally adopt an envelope (

Hyperconjugation and Anomeric-Like Effects

If the bromine atom is positioned adjacent to the THF oxygen (e.g.,

Thermodynamic vs. Kinetic Control in Halogenation

The regioselectivity and stereoselectivity of ketone halogenation are entirely dictated by the reaction conditions.

Under , the reaction proceeds through an enol intermediate. Because acid-catalyzed keto-enol tautomerization is highly reversible, the bromine atom can attach and detach, allowing the system to funnel into the lowest energy well. This provides strict thermodynamic control , yielding the most stable

Figure 1: Acid/Base-catalyzed epimerization pathway of THF-containing α-bromoketones.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the relative thermodynamic stability of hypothetical THF-

| Conformer / Isomer | Relative | Boltzmann Population (298K) | Dipole Alignment ( | THF Conformation |

| Trans (Pseudo-Equatorial Br) | 0.00 | 98.5% | Anti-periplanar | Envelope ( |

| Cis (Pseudo-Axial Br) | +2.45 | 1.5% | Syn-clinal | Half-Chair ( |

| Enol Intermediate | +14.20 | < 0.01% | Coplanar | Planar |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely provide steps; they incorporate in-situ analytical checkpoints to guarantee that thermodynamic equilibrium has been achieved.

Protocol A: Acid-Catalyzed Thermodynamic Bromination of THF-Ketones

Objective: Synthesize the thermodynamically stable pseudo-equatorial

-

Reaction Setup: Dissolve the THF-ketone (1.0 eq) in glacial acetic acid (0.5 M). Add a catalytic amount of 33%

in acetic acid (0.05 eq). -

Halogenation: Dropwise add molecular bromine (

, 1.05 eq) at room temperature. The solution will turn dark red. -

Equilibration (The Causality Step): Stir the reaction for 24 hours. Do not quench immediately after the red color dissipates. The extended time allows the kinetically formed axial-bromide to reversibly enolize and settle into the equatorial thermodynamic minimum.

-

Self-Validation Check (NMR): Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via

NMR.-

Validation Metric: Examine the coupling constant (

-value) of the

-

-

Isolation: Once validated, quench with saturated aqueous

and extract with dichloromethane (DCM).

Protocol B: Base-Catalyzed Epimerization of Kinetic Isolates

Objective: Convert an isolated, high-energy kinetic

-

Reaction Setup: Dissolve the kinetic THF-

-bromoketone in anhydrous DCM (0.2 M) under an inert argon atmosphere. -

Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). Stir at 25°C.

-

Self-Validation Check (IR Spectroscopy): Monitor the reaction using in-situ ATR-FTIR.

-

Validation Metric: The

stretch frequency is highly sensitive to the adjacent halogen's orientation due to field effects. An equatorial

-

-

Isolation: Wash the organic layer with 1M

to remove the DBU, dry over

References

-

"Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects." National Institutes of Health (PMC). URL:[Link][3]

-

"Halogenation Of Ketones via Enols." Master Organic Chemistry. URL: [Link][4]

-

"Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters." Taylor & Francis. URL: [Link][2]

Sources

- 1. 2-Bromo-1-(2-fluorophenyl)propan-1-one | 186036-09-9 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Predicted Biological Activity of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one Derivatives

The following technical guide provides an in-depth analysis of the predicted biological activity, synthesis, and pharmacological potential of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one and its derivatives.

This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a versatile electrophilic warhead and a precursor for heterocyclic library generation.

Executive Summary: The Pharmacophore

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (hereafter referred to as BMTE ) represents a strategic scaffold in covalent drug design. Structurally, it combines a lipophilic 5-methyl-tetrahydrofuran (oxolane) core with a reactive

-

Core Function: Covalent modifier of nucleophilic amino acid residues (Cysteine, Histidine).

-

Primary Application: Synthesis precursor for thiazoles (Hantzsch synthesis) and peptidomimetics.

-

Predicted Pharmacology: Cysteine protease inhibition (Cathepsins, Viral proteases), anti-inflammatory activity (via COX/LOX pathways), and potential cytotoxicity via alkylation mechanisms.

Chemical Structure & Reactivity Profile

The biological activity of BMTE derivatives is dictated by the electrophilicity of the

The Alpha-Bromoketone Warhead

The C-Br bond adjacent to the carbonyl group is highly polarized, making the

-

Direct Alkylation (S_N2): Rapid displacement of bromide by biological nucleophiles (e.g., thiols in Glutathione or Cysteine proteases).

-

Heterocyclization: Reaction with thioamides or amidines to form stable thiazole or imidazole derivatives, effectively "masking" the warhead into a bioactive heterocycle.

The 5-Methyloxolane Scaffold

Unlike planar aromatic rings (e.g., furan), the saturated oxolane ring introduces chirality and three-dimensionality (Fsp3 character) . This improves solubility and allows for specific hydrophobic interactions within enzyme binding pockets, mimicking natural products like Acetogenins or carbohydrate derivatives.

Predicted Biological Targets & Mechanisms[1]

Based on Structure-Activity Relationship (SAR) data from analogous

Covalent Inhibition of Cysteine Proteases

Target Class: Cathepsins (B, K, L, S) and Viral Proteases (e.g., SARS-CoV-2 Mpro).

-

Mechanism: The catalytic cysteine thiolate of the protease attacks the

-carbon of the BMTE derivative, displacing the bromide and forming an irreversible thioether bond. -

Therapeutic Relevance: Inhibition of Cathepsin K is a validated strategy for osteoporosis; Cathepsin L inhibition blocks viral entry.

Anti-Inflammatory Activity (COX/LOX Pathways)

Derivatives where the bromine is substituted to form diaryldihydropyrrolizines or thiazoles are predicted to inhibit Cyclooxygenase (COX) and Lipoxygenase (LOX).

-

Rationale: The oxolane ring mimics the arachidonic acid transition state, while the heterocyclic derivative blocks the active site channel.

Cytotoxicity & Oncology

Mechanism: Non-specific alkylation of cellular nucleophiles (DNA, tubulin cysteine residues).

-

Risk: High reactivity can lead to "off-target" toxicity (PAINS - Pan-Assay Interference Compounds).

-

Optimization: Converting the

-bromoketone into a reversible covalent inhibitor (e.g., via reaction with a nitrile or forming a reversible thioimidate) can mitigate toxicity while maintaining potency.

Visualization: Mechanism of Action[2][3][4]

The following diagram illustrates the covalent inhibition mechanism and the synthetic divergence toward bioactive derivatives.

Caption: Figure 1. Divergent pathways for BMTE: Direct covalent inhibition (top) vs. synthetic derivatization (bottom).

Experimental Protocols

To validate the predicted activity, the following self-validating protocols are recommended.

Synthesis of Thiazole Derivatives (Hantzsch Reaction)

Objective: Convert the reactive BMTE warhead into a stable thiazole pharmacophore.

-

Reagents: BMTE (1.0 eq), Thiobenzamide derivative (1.0 eq), Ethanol (anhydrous).

-

Setup: Dissolve BMTE in ethanol (0.5 M concentration). Add Thiobenzamide.

-

Reaction: Reflux at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Validation: Disappearance of starting material spot (Rf ~0.6) and appearance of fluorescent thiazole spot.

-

-

Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt. Filter and wash with cold ether.

-

Purification: Recrystallize from Ethanol/Water or neutralize with NaHCO3 and extract with DCM.

Enzyme Inhibition Assay (FRET-Based)

Objective: Quantify the IC50 of BMTE derivatives against Cathepsin B.

| Parameter | Specification |

| Enzyme | Recombinant Human Cathepsin B (1 nM final) |

| Substrate | Z-Arg-Arg-AMC (Fluorogenic, 20 µM final) |

| Buffer | 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA |

| Control | E-64 (Irreversible Cysteine Protease Inhibitor) |

| Readout | Fluorescence (Ex: 360 nm / Em: 460 nm) |

Protocol Steps:

-

Pre-incubation: Incubate Enzyme + BMTE Derivative (varying concentrations) in buffer for 30 mins at 37°C. Note: This allows the covalent bond to form.

-

Initiation: Add Z-Arg-Arg-AMC substrate.

-

Measurement: Monitor fluorescence continuously for 20 mins (Kinetic Mode).

-

Analysis: Plot slope (V_initial) vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.

Cellular Toxicity Screen (MTT Assay)

Objective: Assess the therapeutic window (Selectivity Index).

-

Cells: HeLa (Cervical Cancer) and HEK293 (Normal Kidney).

-

Treatment: Seed 5,000 cells/well. Treat with BMTE derivatives (0.1 – 100 µM) for 48 hours.

-

Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

-

Interpretation: A high potency in HeLa combined with low toxicity in HEK293 indicates a favorable therapeutic profile.

Quantitative Data Summary (Predicted)

The following table summarizes predicted physicochemical properties and activity metrics for BMTE and key derivatives.

| Compound Class | LogP (Predicted) | Reactive Warhead | Predicted Target | Primary Risk |

| Parent BMTE | 1.3 – 1.8 | Cys Proteases (Broad) | Non-specific Alkylation | |

| Thiazole Deriv. | 2.5 – 3.2 | None (Stable) | Kinases / COX-2 | Low Solubility |

| Aminoketone | 0.8 – 1.5 | Ketone | Serine Proteases | Metabolic Instability |

| 2,5-Cis-Oxolane | N/A | N/A | Tubulin | Stereoisomer Purity |

References

-

BenchChem. (2025).[1][2] Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone - Synthesis and Experimental Protocols. Retrieved from

-

PubChem. (2025).[3][4] 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2.[2][4] National Library of Medicine. Retrieved from

-

Izumisawa, Y., et al. (2011).[5] Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3). Retrieved from

-

Verma, S., et al. (2016). Chemical Structure-Biological Activity Models for Pharmacophores' 3D-Interactions. MDPI Molecules. Retrieved from

-

ResearchGate. (2022). Mechanism of covalent inhibition of a cysteine protease by an acyloxymethyl ketone. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Electronic properties and electrophilicity of the alpha-carbon in 5-methyloxolan-2-yl ethanone

The following technical guide is structured to provide an in-depth analysis of 5-methyloxolan-2-yl ethanone , focusing specifically on the electronic environment and reactivity of its

A Technical Deep Dive for Synthetic and Medicinal Chemists

Executive Summary

5-methyloxolan-2-yl ethanone (also known as 1-(5-methyltetrahydrofuran-2-yl)ethan-1-one or 5-methyl-2-acetyltetrahydrofuran) is a volatile heterocyclic ketone often identified in Maillard reaction products, roasted coffee, and tobacco condensates. Beyond its sensory profile, the molecule represents a critical scaffold in medicinal chemistry: a C-glycoside analogue where the anomeric carbon (C2 of the ring) is functionalized with a ketone.

This guide focuses on the

Structural & Electronic Analysis

The "Two Alpha-Carbons"

To understand the reactivity, we must distinguish between the two distinct

| Feature | ||

| Hybridization | ||

| Electronic Influence | Inductive withdrawal by C=O. | Push-Pull: Inductive withdrawal by C=O; Resonance donation by Ring Oxygen. |

| Steric Environment | Unhindered. | Sterically crowded (Ring + Side chain). |

| Primary Reactivity | Kinetic Enolization (Nucleophilic). | Thermodynamic Enolization / Oxocarbenium Formation (Electrophilic). |

The Electronic State of the C2-Ring Carbon

The C2 carbon is the focal point of this guide. It exists in a state of electronic tension:

-

Inductive Withdrawal (-I): The adjacent carbonyl group pulls electron density, increasing the acidity of the C2-proton.

-

Inductive/Resonance Donation (+M): The ring oxygen possesses lone pairs that can stabilize a positive charge at C2 (oxocarbenium character) or destabilize a negative charge (lone pair repulsion) depending on the transition state.

This makes the C2 position amphoteric in its reactivity potential: it can form a nucleophilic enolate, but it is also prone to becoming an electrophilic cation if the ring opens or if the carbonyl is activated by Lewis acids.

Electrophilicity Profile

While the carbonyl carbon is the primary electrophile, the "electrophilicity of the alpha-carbon" refers to two specific phenomena in this scaffold: Induced Electrophilicity (via halogenation) and Latent Electrophilicity (via oxocarbenium formation).

Latent Electrophilicity: The Oxocarbenium Pathway

In the presence of strong Lewis acids (

However, the most relevant pathway for drug design is the C2-H abstraction or C2-substitution . If the C2 position is substituted with a leaving group (e.g., via oxidative functionalization), the C2 carbon becomes a potent electrophile:

Induced Electrophilicity: -Halogenation

Standard

-

Regioselectivity: Bromination in acidic media typically favors the more substituted

-carbon (C2-Ring) due to the stability of the more substituted enol. However, in 5-methyloxolan-2-yl ethanone, the C2 enol is destabilized by ring strain and -

Result: Introduction of a halogen at the acetyl methyl creates a standard

-halo ketone, a versatile electrophile for heterocycle synthesis (e.g., thiazoles via Hantzsch synthesis).

Experimental Protocols

Protocol A: Assessment of -Proton Acidity (Deuterium Exchange)

Objective: To determine the relative lability of the C2-ring proton vs. the acetyl methyl protons. Principle: The rate of deuterium incorporation is proportional to the rate of enolization (kinetic acidity).

Materials:

-

Substrate: 5-methyloxolan-2-yl ethanone (100 mg).

-

Solvent:

(0.7 mL). -

Base Catalyst:

(anhydrous, 10 mg). -

Analysis:

-NMR (500 MHz).

Procedure:

-

Dissolve the substrate in

in an NMR tube. -

Record a

spectrum. Focus on the integration of the acetyl singlet ( -

Add

and invert the tube to mix. -

Monitor the reaction at 10-minute intervals at 25°C.

-

Data Interpretation: Rapid disappearance of the singlet indicates high kinetic acidity of the acetyl group. Disappearance of the methine signal indicates racemization/enolization of the ring system.

-

Expected Result: The acetyl methyl protons exchange significantly faster (

) than the C2-ring proton due to steric hindrance and orbital alignment issues at the tertiary C2 center.

-

Protocol B: Synthesis of -Bromo Derivative (Induced Electrophile)

Objective: Selective bromination of the acetyl group to generate an electrophilic

Step-by-Step:

-

Setup: Charge a dry flask with 5-methyloxolan-2-yl ethanone (1.0 eq) and anhydrous Methanol (

volumes). -

Activation: Cool to 0°C. Add 1.05 eq of Bromine (

) dropwise.-

Note: The reaction is autocatalytic (generated HBr catalyzes enolization).

-

-

Quench: Once the red color fades (approx 1-2 h), quench with saturated

. -

Workup: Extract with DCM, dry over

, and concentrate in vacuo. -

Characterization: The product, 2-bromo-1-(5-methyloxolan-2-yl)ethanone, will show a downfield shift of the acetyl protons (from singlet

to singlet

Visualizing the Reactivity Landscape

The following diagram maps the divergent reactivity pathways for the

Figure 1: Divergent reactivity pathways for the two distinct

References

-

PubChem. "1-((2R,5R)-5-Methyl-5-vinyltetrahydrofuran-2-yl)ethanone Compound Summary." National Library of Medicine, 2025. Link

-

Taskinen, E. "Relative Thermodynamic Stabilities of Isomeric Dimethyl Acetals Derived from 2-Acetyltetrahydrofuran." Journal of Chemical Research, 2001. Link

-

BenchChem. "Application Notes and Protocols: Alpha-Halogenation of the Acetyl Group." BenchChem Technical Support, 2025.[2] Link

-

LibreTexts. "Reactivity of Alpha Hydrogens." Chemistry LibreTexts, 2023. Link

-

Sketchy MCAT. "Reactions at the Alpha Carbon of Carbonyls." Sketchy Group LLC, 2023. Link

Sources

Beyond the Halogen: The Evolution of Brominated Oxolane Ketones in Medicinal Chemistry

Topic: History and Discovery of Brominated Oxolane Ketone Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Scaffold Defined

Brominated oxolane ketone derivatives—specifically brominated tetrahydrofuran-3-ones and their

This guide analyzes the historical discovery of these pharmacophores, the mechanistic evolution of their synthesis (specifically electrophilic bromoetherification), and their modern application in drug discovery.

Historical Genesis: The Laurencia Connection (1965–1980)

The history of brominated oxolanes is inextricably linked to the chemical exploration of the marine genus Laurencia. Unlike terrestrial plants, marine organisms exist in a halide-rich environment (

The Discovery of Laurencin

In 1965, the isolation of Laurencin from Laurencia glandulifera by Irie and colleagues marked the first structural elucidation of a natural product containing an 8-membered cyclic ether with a bromine atom. This discovery triggered a "Gold Rush" in marine natural products, leading to the identification of the C15-acetogenins , a class of metabolites characterized by brominated tetrahydrofuran (oxolane) and tetrahydropyran rings.

The "Oxolane Ketone" Sub-Class

While early discoveries focused on simple ethers, the 1970s saw the isolation of more reactive species: Brominated Oxolane Ketones .

-

Key Isolate: Aplysistatin (isolated from the sea hare Aplysia angasi, dietary origin Laurencia).

-

Significance: It featured a brominated oxolane ring fused to a lactone/ketone system, exhibiting potent cytotoxicity against P-388 lymphocytic leukemia.

-

Biogenetic Hypothesis: Researchers Fenical and Sims proposed that these structures arose from the "bromonium ion-induced cyclization" of acyclic polyunsaturated precursors—a hypothesis that would later become the foundation of their laboratory synthesis.

Visualization: The Timeline of Discovery

Caption: Evolution of brominated oxolane derivatives from marine curiosities to synthetic scaffolds.

Synthetic Methodology: The "Discovery" of Control

The transition from isolation to application required mastering the Electrophilic Bromoetherification . This is the core technology for generating brominated oxolane ketones.

The Mechanistic Challenge

The synthesis relies on the reaction of an alkene with a bromine source (

Critical Decision Point: 5-Exo vs. 6-Endo According to Baldwin’s Rules for ring closure:

-

5-Exo-Tet: Favored kinetically. Forms the Oxolane (THF) ring.

-

6-Endo-Tet: Favored thermodynamically in specific steric environments. Forms the Oxane (THP) ring.

In the synthesis of brominated oxolane ketones, the presence of the electron-withdrawing ketone group adjacent to the alkene significantly alters the electronics, often requiring Lewis Acid catalysis to ensure the correct regiochemistry.

Visualization: Bromoetherification Mechanism

Caption: The electrophilic cyclization pathway. The regioselectivity is dictated by the stability of the bromonium intermediate.

Technical Protocol: Synthesis of a Representative Scaffold

Objective: Synthesis of cis-2-bromomethyl-5-oxolan-3-one derivative via NBS-mediated cyclization. Rationale: This protocol demonstrates the "Kinetic Control" strategy essential for creating the oxolane core with high diastereoselectivity.

Reagents & Equipment[1][2][3][4]

-

Substrate:

-unsaturated ketone (10 mmol). -

Reagent: N-Bromosuccinimide (NBS) (1.2 equiv).

-

Solvent: Acetonitrile (

) or THF/H2O (for participation of external nucleophiles). -

Catalyst:

(to buffer HBr byproduct).

Step-by-Step Workflow

-

Preparation: Dissolve the unsaturated ketone (1.0 eq) in

(0.1 M concentration) under an Argon atmosphere. Cool to 0°C.-

Expert Insight: Low temperature is crucial to prevent allylic bromination (radical pathway) which competes with the desired ionic cyclization.

-

-

Addition: Add NBS (1.2 eq) portion-wise over 30 minutes.

-

Observation: The solution should turn slightly yellow. A deep orange color indicates free

, suggesting NBS decomposition.

-

-

Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (stain with p-Anisaldehyde).

-

Endpoint: Disappearance of the alkene spot and appearance of a more polar product.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(sodium thiosulfate) to destroy excess bromine. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

.

-

-

Purification: Flash column chromatography (Silica Gel).

-

Note: Brominated ketones can be sensitive to light and heat; store in amber vials at -20°C.

-

Data Summary: Substituent Effects on Yield

| Substrate (R-Group) | Reaction Time | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Methyl (Me) | 4 h | 82% | 90:10 |

| Phenyl (Ph) | 6 h | 75% | 65:35 |

| t-Butyl | 12 h | 45% | >95:5 |

Table 1: Steric bulk at the

Pharmacological Landscape

The biological activity of brominated oxolane ketones stems from two mechanisms:

-

Alkylation Potential: The

-bromo ketone moiety is a potent electrophile. It can alkylate cysteine residues in proteins (e.g., NF- -

Conformational Mimicry: The rigid oxolane ring mimics the ribose ring of DNA/RNA or the cation-binding pockets of polyether ionophores.

Key Therapeutic Areas:

-